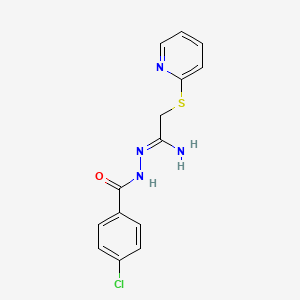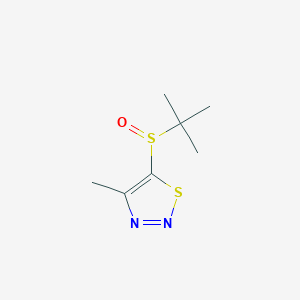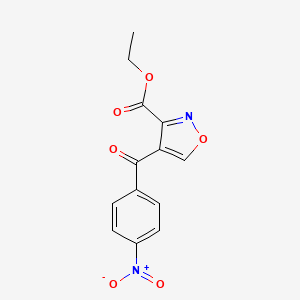![molecular formula C17H12ClF3N4O3S B3127603 N-[1-[3-氯-5-(三氟甲基)吡啶-2-基]-2-氧代嘧啶-4-基]-4-甲苯磺酰胺 CAS No. 338420-40-9](/img/structure/B3127603.png)
N-[1-[3-氯-5-(三氟甲基)吡啶-2-基]-2-氧代嘧啶-4-基]-4-甲苯磺酰胺
描述
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H12ClF3N4O3S and its molecular weight is 444.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和有机化学
N-[1-[3-氯-5-(三氟甲基)吡啶-2-基]-2-氧代嘧啶-4-基]-4-甲苯磺酰胺是一种在化学合成和有机化学领域发挥重要作用的化合物。Kaneda(2020 年)重点介绍了含有氨基苯磺酰胺(一种与目标结构密切相关的部分)的新型环状化合物的合成和表征。该综述讨论了用于合成独特的多杂环化合物和生产多功能环炔试剂的顺序反应的开发,展示了该化合物作为有机合成和制药工业中用途广泛且有价值的化学实体的作用 (Kaneda,2020)。
酶抑制和药物研究
该化合物的作用延伸到酶抑制和药物研究领域。Scior 等人(2011 年)深入研究了具有三和四取代咪唑骨架的合成化合物,这些化合物以其作为 p38 丝裂原活化蛋白 (MAP) 激酶抑制剂的选择性而闻名,该激酶负责促炎细胞因子的释放。该综述彻底考察了这些化合物的构筑、合成和活性研究,重点介绍了该化合物在开发用于医疗应用的选择性抑制剂方面的潜力 (Scior、Domeyer、Cuanalo-Contreras 和 Laufer,2011)。
环境化学和毒理学
该化合物的衍生物在环境化学和毒理学中也很重要。Haman 等人(2015 年)回顾了对羟基苯甲酸酯在水生环境中的出现、归趋和行为,这些环境与所讨论的化合物具有结构相似性。该研究讨论了这些化合物的生物降解性、反应性和潜在毒性,提供了对相关化学实体的环境影响的见解 (Haman、Dauchy、Rosin 和 Munoz,2015)。
药物化学和药物开发
N-[1-[3-氯-5-(三氟甲基)吡啶-2-基]-2-氧代嘧啶-4-基]-4-甲苯磺酰胺的结构多功能性使其成为药物化学和药物开发中关注的对象。Heydorn(2000 年)回顾了扎来普隆,一种用于治疗失眠的非苯二氮卓类镇静催眠药,其在结构上与所讨论的化合物有关。该综述讨论了扎来普隆的药代动力学、代谢和临床疗效,阐明了类似化合物的治疗潜力 (Heydorn,2000)。
作用机制
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes that depend on the post-translational modification catalyzed by PPTase .
Biochemical Pathways
The inhibition of PPTase by the compound affects various biochemical pathways in bacteria. It attenuates secondary metabolism, which is crucial for the survival and proliferation of bacteria . The compound’s action also thwarts bacterial growth .
Pharmacokinetics
An advanced analogue of this compound series, ml267, has been studied, and it was found to have favorable in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The compound’s action results in the attenuation of bacterial secondary metabolism and the thwarting of bacterial growth . When applied to Bacillus subtilis at sublethal doses, ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite . The compound also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound
生化分析
Biochemical Properties
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. The interaction between N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide and acetyl-CoA carboxylase results in the inhibition of the enzyme’s activity, thereby affecting the synthesis of fatty acids .
Cellular Effects
The effects of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide can affect gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of acetyl-CoA carboxylase, leading to the inhibition of the enzyme’s activity. This binding interaction is facilitated by the compound’s unique structural features, such as the presence of the trifluoromethyl group, which enhances its binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide is relatively stable under laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, in rodent models, low doses of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide did not cause any noticeable toxicity, whereas higher doses resulted in hepatotoxicity and nephrotoxicity .
Metabolic Pathways
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound has been shown to inhibit the activity of acetyl-CoA carboxylase, thereby affecting the fatty acid synthesis pathway. Additionally, it can influence the levels of certain metabolites, such as malonyl-CoA, which is a key intermediate in fatty acid biosynthesis .
Transport and Distribution
The transport and distribution of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with certain membrane transporters, which facilitate its uptake into cells. Once inside the cells, N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide is an important factor that affects its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation, which can influence its activity and function .
属性
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O3S/c1-10-2-4-12(5-3-10)29(27,28)24-14-6-7-25(16(26)23-14)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDJAVCOMOEMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=O)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109580 | |
| Record name | N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338420-40-9 | |
| Record name | N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B3127532.png)

![2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B3127550.png)
![Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127558.png)
![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)


![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)
![N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline](/img/structure/B3127598.png)
![N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B3127608.png)


![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)